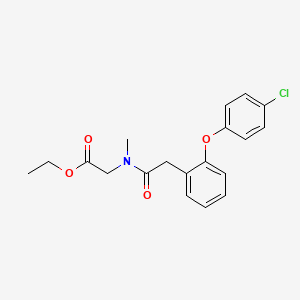

ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Description

BenchChem offers high-quality ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[[2-[2-(4-chlorophenoxy)phenyl]acetyl]-methylamino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO4/c1-3-24-19(23)13-21(2)18(22)12-14-6-4-5-7-17(14)25-16-10-8-15(20)9-11-16/h4-11H,3,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVRWHKAUBKLIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C(=O)CC1=CC=CC=C1OC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: Synthesis and Characterization of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive and robust methodology for the synthesis and characterization of ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate (CAS 1035404-17-1), a compound of interest for medicinal chemistry and drug development programs. The synthetic strategy is built upon a convergent approach, commencing with a copper-catalyzed Ullmann condensation to form the core diaryl ether structure, followed by functional group manipulations to yield the final N-acylated amino acid ester. This document furnishes detailed, step-by-step experimental protocols, elucidates the causal reasoning behind key procedural choices, and outlines a comprehensive analytical workflow for structural verification and purity assessment. It is designed to empower researchers to reliably synthesize and validate this molecule for further investigation.

Introduction and Rationale

The diaryl ether motif is a privileged scaffold found in numerous biologically active natural products and synthetic compounds, including antibiotics and anti-HIV agents.[1] Its conformational flexibility and stability make it an attractive core for designing novel therapeutic agents. The target molecule, ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate, integrates this diaryl ether core with an N-acylated amino acid derivative. Amino acid derivatives are frequently employed to enhance pharmacokinetic properties, and they have been explored as ergogenic supplements that can influence metabolic and physiological activities.[2][3]

The synthesis of this specific molecule, however, is not widely documented in standard literature, necessitating a well-designed and validated protocol. This guide addresses that need by presenting a logical, reproducible, and thoroughly explained synthetic pathway, from retrosynthetic analysis to final characterization.

Synthesis Strategy and Retrosynthetic Analysis

The molecular architecture suggests a logical disconnection at the amide bond, a common and reliable transformation in organic synthesis.[4][5] This retrosynthetic step reveals two key precursors: N-methylglycine ethyl ester (also known as sarcosine ethyl ester) and 2-(2-(4-chlorophenoxy)phenyl)acetic acid. The latter, a crucial intermediate, contains the diaryl ether linkage. This bond can be disconnected via a copper-catalyzed C-O cross-coupling reaction, a modern iteration of the classic Ullmann condensation, leading back to commercially available starting materials: 2-hydroxyphenylacetic acid and a suitable 4-chlorophenylating agent.

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis will therefore proceed in three distinct, high-yielding stages:

-

Stage I: Copper-catalyzed synthesis of the diaryl ether intermediate, 2-(2-(4-chlorophenoxy)phenyl)acetic acid.

-

Stage II: Activation of the carboxylic acid by conversion to its corresponding acyl chloride.

-

Stage III: N-acylation of N-methylglycine ethyl ester with the acyl chloride to form the final product.

Detailed Experimental Protocols

Materials and Instrumentation

All reagents were sourced from commercial suppliers and used without further purification. Anhydrous solvents were used where specified. Reactions were monitored using thin-layer chromatography (TLC) on silica gel 60 F₂₅₄ plates.

Table 1: Key Reagents and Equipment

| Reagent/Equipment | Specification/Grade |

| 2-Hydroxyphenylacetic acid | 98% |

| 1-Bromo-4-chlorobenzene | 99% |

| Copper(I) Iodide (CuI) | 99.5% |

| Cesium Carbonate (Cs₂CO₃) | 99.9%, anhydrous |

| Toluene | Anhydrous |

| Thionyl Chloride (SOCl₂) | ≥99% |

| N-methylglycine ethyl ester HCl | 98% |

| Triethylamine (TEA) | ≥99.5% |

| Dichloromethane (DCM) | Anhydrous |

| NMR Spectrometer | Bruker 400 MHz |

| LC-MS System | Agilent Q-TOF |

Synthesis Workflow

Sources

- 1. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]

- 2. Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate | Amino Acid Derivatives | 1035404-17-1 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Amide Formation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. Amide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to CAS Number 1035404-17-1: Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a comprehensive overview of the chemical compound with CAS number 1035404-17-1, identified as Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate. It is critical to note that while this document is structured to provide in-depth technical information, publicly available, peer-reviewed data on this specific molecule is exceedingly limited. Much of the experimental detail, particularly concerning biological activity and specific, validated protocols, is not available in the current scientific literature. Therefore, this guide synthesizes the available information from commercial suppliers and provides theoretically-derived protocols based on established principles of organic chemistry and analytical science for research purposes. All proposed experimental procedures require validation in a laboratory setting.

Compound Identification and Core Characteristics

The compound registered under CAS number 1035404-17-1 is chemically known as Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate. It is classified as a glycine derivative.[1]

Table 1: Core Compound Identifiers

| Identifier | Value |

| CAS Number | 1035404-17-1 |

| IUPAC Name | ethyl 2-[[2-[2-(4-chlorophenoxy)phenyl]acetyl]-methylamino]acetate |

| Molecular Formula | C₁₉H₂₀ClNO₄ |

| Molecular Weight | 361.82 g/mol |

| Canonical SMILES | CCOC(=O)CN(C)C(=O)CC1=CC=CC=C1OC2=CC=C(C=C2)Cl |

| InChI Key | RMVRWHKAUBKLIN-UHFFFAOYSA-N |

Physicochemical Properties

The known physicochemical properties of this compound are primarily derived from information provided by chemical suppliers. These properties are essential for handling, storage, and designing experimental conditions.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Colorless to light yellow oil | [2] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |

| Storage | Recommended storage as a pure form at -20°C for up to 3 years. In solvent, -80°C for up to 6 months. | [1] |

Context in Synthetic Chemistry: An Intermediate in Pharmaceutical R&D

While direct research on Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate is not readily found, its chemical structure suggests a role as an intermediate in the synthesis of more complex molecules. Notably, it has been cataloged as a downstream product of a compound used in the synthesis of Asenapine, an atypical antipsychotic medication.[3] This indicates its potential utility in the development of novel therapeutics.

Proposed Synthesis and Purification Workflow

No specific, peer-reviewed synthesis protocol for this compound is publicly available. However, based on its structure, a plausible synthetic route would involve the N-acylation of ethyl 2-(methylamino)acetate (sarcosine ethyl ester) with 2-(2-(4-chlorophenoxy)phenyl)acetic acid or its activated derivative.

Proposed Synthetic Protocol

This theoretical protocol is based on standard peptide coupling reactions.

Step 1: Activation of the Carboxylic Acid

-

Dissolve 2-(2-(4-chlorophenoxy)phenyl)acetic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent (e.g., 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) and 0.5 equivalents of N-hydroxysuccinimide (NHS), or 1.1 equivalents of hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) with 2 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA)).

-

Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

Step 2: N-acylation Reaction

-

In a separate flask, dissolve ethyl 2-(methylamino)acetate hydrochloride in the chosen anhydrous solvent and neutralize with an equivalent of a suitable base (e.g., triethylamine or DIPEA) to free the secondary amine.

-

Slowly add the solution of the activated carboxylic acid from Step 1 to the solution of the free amine.

-

Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

-

Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC was used).

-

Wash the filtrate with a mild acid (e.g., 1M HCl) to remove excess amine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate.

Caption: Proposed synthetic workflow for Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate.

Proposed Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Would be used to confirm the presence of all proton environments in the molecule, including the ethyl ester protons, the N-methyl group, the methylene protons of the acetate and acetyl groups, and the aromatic protons.

-

¹³C NMR: Would be used to identify all unique carbon atoms, including the carbonyls of the ester and amide, the aliphatic carbons, and the aromatic carbons.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of the compound.

Table 3: Proposed HPLC Method Parameters

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 362.1157.

Caption: A standard workflow for evaluating the biological activity of a novel compound.

Safety and Toxicology

The toxicological properties of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate have not been thoroughly investigated. [2]As with any research chemical with limited data, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area.

Conclusion

Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate (CAS 1035404-17-1) is a chemical compound with a defined structure but a notable lack of published scientific data regarding its synthesis, characterization, and biological activity. Its primary known context is as a potential intermediate in pharmaceutical synthesis. This guide provides a foundational understanding of the compound based on available information and outlines theoretical, yet standard, experimental approaches for its synthesis and characterization. Researchers and drug development professionals are advised to use this information as a starting point and to conduct thorough experimental validation for any intended application.

References

- Angene Chemical. (n.d.).

-

LookChem. (n.d.). Cas 912356-08-2,(3aR,12bR) -.... Retrieved from [Link]

-

Scribd. (n.d.). Asenapine Synthesis. Retrieved from [Link]

Sources

Spectroscopic analysis (NMR, IR, Mass Spec) of ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

A Comprehensive Spectroscopic Analysis of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. The molecule ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate, a derivative of Glycine[1][2], presents a compelling case study in structural complexity, integrating multiple functional groups including an ethyl ester, a tertiary amide, a bi-aryl ether system, and a halogen substituent. Its molecular formula is C₁₉H₂₀ClNO₄ with a molecular weight of 361.82 g/mol [2][3]. The precise characterization of such molecules is not merely an academic exercise; it is a critical prerequisite for understanding its physicochemical properties, metabolic fate, and biological activity.

This technical guide provides a holistic spectroscopic characterization of this compound, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As Senior Application Scientists, our approach transcends simple data reporting. We aim to provide a field-proven narrative that explains the causality behind the expected spectral features, grounding our predictions in fundamental principles and authoritative data. This document is designed to serve as a robust reference for researchers engaged in the synthesis and analysis of complex small molecules.

Molecular Structure: A Spectroscopic Roadmap

Before delving into individual techniques, a foundational understanding of the molecule's electronic and structural landscape is essential. The molecule's architecture dictates the unique spectroscopic signature we expect to observe. We can dissect the structure into distinct regions, each contributing characteristic signals.

Caption: Molecular structure highlighting key functional groups.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides the most detailed information about the hydrogen framework of a molecule. The predicted spectrum for this compound is complex, but each signal can be rationally assigned based on its chemical environment. Due to rotational hindrance (atropisomerism) that can occur in ortho-substituted bi-aryl systems and around the amide bond, some peaks may exhibit broadening or even appear as multiple distinct signals at lower temperatures. For this analysis, we will assume free rotation at room temperature.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.4 - 6.8 | Multiplet (m) | 8H | Ar-H | Protons on the two aromatic rings. The 4-chlorophenoxy group will show a pair of doublets (AA'BB' system), while the ortho-substituted ring will show a more complex multiplet. |

| ~ 4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen. Split into a quartet by the neighboring methyl group.[4][5] |

| ~ 4.15 | Singlet (s) | 2H | -N-CH₂ -C=O | Methylene protons adjacent to the amide nitrogen and ester carbonyl. No adjacent protons result in a singlet. |

| ~ 3.70 | Singlet (s) | 2H | Ar-CH₂ -C=O | Methylene protons adjacent to the aromatic ring and the amide carbonyl. Appears as a singlet due to no adjacent protons. |

| ~ 3.10 / 2.95 | Singlet (s) | 3H | -N-CH₃ | N-methyl protons. Due to restricted rotation around the amide C-N bond, this might appear as two distinct singlets or a single broadened singlet. |

| ~ 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, shielded relative to the methylene. Split into a triplet by the adjacent methylene group.[4][5] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound (typically a colorless to light yellow oil) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1][2][3] Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).[6]

-

Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is adequate for the instrument's detector (~4-5 cm).

-

Instrumentation: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution, which is crucial for interpreting the complex aromatic region.

-

Data Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

-

Data Analysis: Integrate the peaks to determine the relative number of protons and analyze the splitting patterns (multiplicities) to deduce proton-proton coupling relationships.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum considerably. The chemical shifts are highly sensitive to the local electronic environment.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170.5 | Ester C =O | Ester carbonyl carbons are typically found in this region.[7] |

| ~ 169.0 | Amide C =O | Amide carbonyls are slightly upfield from ester carbonyls due to resonance with the nitrogen lone pair.[8] |

| ~ 158 - 115 | Aromatic C | A complex set of signals for the 12 aromatic carbons. Carbons bonded to oxygen (C-O) and chlorine (C-Cl) will have distinct, predictable shifts. |

| ~ 61.5 | -O-CH₂ -CH₃ | Ethyl ester methylene carbon, deshielded by the adjacent oxygen.[9] |

| ~ 50.0 | -N-CH₂ -C=O | Methylene carbon between the nitrogen and ester carbonyl. |

| ~ 38.0 | Ar-CH₂ -C=O | Methylene carbon adjacent to the aromatic ring. |

| ~ 36.5 | -N-CH₃ | N-methyl carbon. |

| ~ 14.2 | -O-CH₂-CH₃ | Ethyl ester methyl carbon, a shielded sp³ carbon.[9] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is inherently less sensitive, so a slightly more concentrated sample (15-25 mg) may be beneficial.

-

Instrumentation: Use the same high-field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum.

-

Set a wider spectral width (e.g., 0-220 ppm) to ensure all carbon signals, especially the carbonyls, are observed.

-

A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

(Optional but Recommended) Perform a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ carbons, which greatly aids in peak assignment.[7]

-

-

Data Analysis: Assign each peak to a specific carbon atom in the molecule based on its chemical shift and information from DEPT spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds, and specific bonds absorb infrared radiation at characteristic frequencies.

Predicted IR Absorption Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the phenyl rings.[10] |

| ~2980-2850 | Medium | Aliphatic C-H Stretch | Characteristic of sp³ C-H bonds in the methyl and methylene groups.[11] |

| ~1745 | Strong | Ester C=O Stretch | A very strong and sharp absorption, typical for saturated esters.[4][12] |

| ~1670 | Strong | Tertiary Amide C=O Stretch | A second, distinct, and strong carbonyl absorption at a lower frequency than the ester, which is a key diagnostic feature for tertiary amides.[12][13] |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch | Skeletal vibrations of the aromatic rings.[10] |

| ~1240 | Strong | Ester C-O Stretch | Asymmetric stretching of the C-O-C bond in the ester group. |

| ~1180 | Strong | Aryl Ether C-O Stretch | Asymmetric stretching of the Ar-O-C bond. |

| ~830 | Strong | C-H Out-of-plane bend | Bending associated with the 1,4-disubstituted (para) aromatic ring. |

| ~750 | Strong | C-Cl Stretch | Characteristic absorption for an aryl chloride in the fingerprint region. |

Experimental Protocol: IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for its speed and sensitivity.[6]

-

Sample Preparation (Neat Liquid Film):

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.

-

Place the prepared salt plate assembly into the sample holder in the spectrometer's beam path.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

-

-

Data Analysis: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify the key absorption bands and assign them to the corresponding functional groups. The presence of two distinct, strong carbonyl peaks is the most critical diagnostic observation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial information about its structure through the analysis of its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺˙): The calculated exact mass is 361.1081 Da.[3] In a low-resolution mass spectrum, this will appear at an m/z of 361.

-

Isotopic Pattern: Due to the presence of one chlorine atom, a characteristic isotopic pattern will be observed. There will be a peak at M+2 (m/z 363) with an intensity approximately one-third that of the molecular ion peak (m/z 361), corresponding to the natural abundance of the ³⁷Cl isotope. This is a definitive indicator of a monochlorinated compound.

Proposed Fragmentation Pathways

The molecule is expected to fragment via several logical pathways under Electron Ionization (EI) conditions. Ethers and amides are particularly susceptible to specific cleavage patterns.[14][15]

Caption: Proposed major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is standard for initial structural analysis. High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass and confirming the elemental composition.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC-MS) system.

-

Ionization: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and subsequent fragmentation.[15]

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions that are consistent with the parent molecule's structure.

Conclusion

The structural elucidation of ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate is a quintessential example of modern analytical chemistry, requiring the integrated application of multiple spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy provides a rapid confirmation of the key ester and amide functional groups through their distinct carbonyl absorptions, and mass spectrometry confirms the molecular weight, elemental composition (via the chlorine isotope pattern), and provides a structural fingerprint through its fragmentation pattern. Together, these techniques provide a self-validating system, offering an unambiguous and comprehensive characterization of the molecule, a critical step in its journey through the drug development pipeline.

References

-

D. M. Clode and D. H. Williams, "Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][10][14]benzothiazepin-1-ones under electron impact ionization conditions," Rapid Communications in Mass Spectrometry, 2004. [Link]

-

JoVE, "IR Frequency Region: Alkene and Carbonyl Stretching," Journal of Visualized Experiments, 2024. [Link]

-

Y. Li et al., "Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry," Journal of Mass Spectrometry, 2021. [Link]

-

TMP Chem, "Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters," YouTube, 2021. [Link]

-

L. Ji, "6.3 IR Spectrum and Characteristic Absorption Bands," Organic Chemistry I, LibreTexts. [Link]

-

R. S. Rojas et al., "Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis," Redalyc, 2009. [Link]

-

University of Colorado Boulder, "Spectroscopy Tutorial: Esters," Organic Chemistry at CU Boulder. [Link]

-

Allery Chemistry, "NMR of ethyl ethanoate for A-level Chemistry," YouTube, 2024. [Link]

-

The Royal Society of Chemistry, "Supplementary Information," RSC Publishing. [Link]

-

Adam Mickiewicz University, "Carbonyl compounds - IR - spectroscopy," AMU. [Link]

-

The Royal Society of Chemistry, "Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry," RSC Publishing, 2013. [Link]

-

K. L. Busch et al., "Negative ion mass spectra of some polychlorinated 2-phenoxyphenols," Biomedical Mass Spectrometry, 1980. [Link]

-

Michigan State University, "IR Absorption Table," Department of Chemistry. [Link]

-

Chemistry Stack Exchange, "Splitting of ethyl ester proton NMR," Stack Exchange, 2020. [Link]

-

Wikipedia, "Carbon-13 nuclear magnetic resonance," Wikipedia, The Free Encyclopedia. [Link]

-

SpectraBase, "Acetic acid ethyl ester - Optional[13C NMR] - Chemical Shifts," Wiley. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate | Amino Acid Derivatives | 1035404-17-1 | Invivochem [invivochem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 8. redalyc.org [redalyc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 13. chem.pg.edu.pl [chem.pg.edu.pl]

- 14. Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][1,5]benzothiazepin-1-ones under electron impact ionization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

A Technical Guide to the Prediction of Therapeutic Targets for Chlorophenoxy Phenyl Compounds

Introduction: The Therapeutic Potential of Chlorophenoxy Phenyl Scaffolds

Chlorophenoxy phenyl compounds, a diverse class of molecules characterized by a core structure of a phenyl ring linked to a chlorophenoxy group, have a history of varied biological activity. While some have been investigated for applications ranging from anthelmintics to anti-tuberculosis agents, the therapeutic potential of this scaffold remains largely untapped.[1][2] The challenge lies in identifying their specific molecular targets within the complex cellular landscape. This guide provides a comprehensive, multi-pronged strategy for researchers and drug development professionals to systematically predict and validate the therapeutic targets of novel chlorophenoxy phenyl compounds. Our approach integrates computational modeling with robust experimental validation, ensuring a high degree of scientific rigor and a clear path from hypothesis to confirmed target.

Pillar I: In Silico Target Prediction - A Data-Driven Approach to Hypothesis Generation

The initial step in our target identification workflow is a comprehensive in silico analysis. This computational screening allows for the rapid and cost-effective generation of a prioritized list of potential protein targets.[3][4] By leveraging the principles of chemical similarity and molecular docking, we can infer potential biological interactions based on the compound's structure.[5][6]

Ligand-Based and Structure-Based Virtual Screening

Our primary computational strategy involves a two-pronged virtual screening approach:

-

Ligand-Based Screening: This method is founded on the principle that structurally similar molecules often exhibit similar biological activities.[6] We will utilize chemical similarity searches and machine learning models to compare the chlorophenoxy phenyl compound of interest against extensive databases of compounds with known biological targets.

-

Structure-Based Screening (Molecular Docking): Where high-resolution 3D structures of potential protein targets are available, molecular docking simulations can predict the binding affinity and conformation of the chlorophenoxy phenyl compound within the protein's active or allosteric sites.[7][8] This provides a more direct prediction of potential interactions.

Table 1: Recommended Databases for Virtual Screening

| Database Name | Description | URL |

| ChEMBL | A large, open-access database of bioactive molecules with drug-like properties. | [Link] |

| PubChem | A public repository of chemical substances and their biological activities. | [Link] |

| DrugBank | A comprehensive, expert-curated resource containing detailed drug and drug target information. | [Link] |

| Protein Data Bank (PDB) | A repository of 3D structural data of large biological molecules, such as proteins and nucleic acids. | [Link] |

Network Pharmacology and Pathway Analysis

To contextualize the initial list of predicted targets, we will employ network pharmacology and pathway analysis.[9] This systems-level approach helps to identify key signaling pathways and protein interaction networks that are likely to be modulated by the compound. This not only strengthens the evidence for individual targets but also provides insights into the compound's potential mechanism of action and off-target effects.[9][10]

Workflow for In Silico Target Prediction and Pathway Analysis

Caption: In Silico Target Prediction Workflow.

Pillar II: Experimental Target Validation - From Prediction to Biological Confirmation

While in silico methods provide strong initial hypotheses, experimental validation is crucial to definitively identify the direct molecular targets of a compound.[11][12][13] We advocate for a multi-faceted experimental approach to increase the confidence in target identification and to elucidate the compound's mechanism of action.

Proteomic Approaches for Target Deconvolution

Chemical proteomics is a powerful, unbiased method for identifying protein targets directly from complex biological samples.[14][15][16]

-

Affinity Chromatography-Mass Spectrometry (AC-MS): This technique involves immobilizing the chlorophenoxy phenyl compound on a solid support to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

-

Photoaffinity Labeling: This method utilizes a photoreactive version of the compound to form a covalent bond with its target upon UV irradiation. This allows for the capture and identification of even transient or weak interactions.[15][17]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Compound Immobilization: Synthesize a derivative of the chlorophenoxy phenyl compound with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

-

Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.

-

Affinity Pulldown: Incubate the immobilized compound with the cell lysate to allow for binding. Include a control with beads alone and a competition control with an excess of the free compound.

-

Washing: Thoroughly wash the beads to remove non-specific binding proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the protein profiles from the experimental and control samples to identify specific binding partners.

Genomic Screening for Functional Target Validation

Genomic screening techniques, such as RNA interference (RNAi) and CRISPR-Cas9-based screens, can be used to assess the functional consequences of target engagement.[18][19][20] By systematically knocking down or knocking out genes encoding the predicted targets, we can determine if loss of a particular protein phenocopies the effect of the compound.

Table 2: Comparison of Genomic Screening Technologies

| Technology | Mechanism | Advantages | Disadvantages |

| RNAi (siRNA/shRNA) | Post-transcriptional gene silencing | Transient effect, suitable for essential genes | Incomplete knockdown, potential off-target effects |

| CRISPR-Cas9 | Gene knockout at the DNA level | Complete and permanent knockout | Potential for off-target edits, may be lethal for essential genes |

Biophysical and Biochemical Assays for Direct Target Engagement

To confirm direct binding and to quantify the interaction between the compound and its validated target, a suite of biophysical and biochemical assays should be employed.[21][22]

-

Surface Plasmon Resonance (SPR): Measures the binding kinetics and affinity of the compound to the purified target protein in real-time.

-

Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

-

Thermal Shift Assay (TSA): A high-throughput method to assess compound binding by measuring the change in the thermal stability of the target protein.

Integrated Workflow for Target Validation

Caption: Integrated Experimental Target Validation Workflow.

Pillar III: Potential Signaling Pathways and Therapeutic Implications

Based on the known biological activities of some chlorophenoxy compounds and related structures, several signaling pathways may be considered as primary areas of investigation.[23][24][25]

Oxidative Phosphorylation and Mitochondrial Function

Some chlorinated phenols are known to interfere with oxidative phosphorylation.[23] Therefore, investigating the impact of novel chlorophenoxy phenyl compounds on mitochondrial function, including oxygen consumption rates and ATP production, is a logical starting point. Key protein targets could include components of the electron transport chain or mitochondrial membrane transporters.

Kinase Signaling Pathways

Many small molecule drugs target protein kinases due to their central role in cellular signaling. Given the structural similarities of some chlorophenoxy phenyl compounds to known kinase inhibitors, screening against a panel of kinases is a worthwhile endeavor. Pathways of particular interest include those involved in cell proliferation, inflammation, and apoptosis, such as the MAPK, PI3K/Akt, and NF-κB signaling pathways.

Hypothetical Signaling Pathway Modulation

Caption: Hypothetical Kinase Inhibition Pathway.

Conclusion: A Roadmap to Novel Therapeutics

The identification of therapeutic targets for novel chlorophenoxy phenyl compounds requires a systematic and integrated approach. By combining the predictive power of in silico methods with the definitive evidence from experimental validation, researchers can efficiently and effectively navigate the complex process of drug discovery. This guide provides a robust framework for elucidating the mechanism of action of this promising class of compounds and for unlocking their full therapeutic potential.

References

- In Silico Drug-Target Profiling. PubMed.

- Computational/in silico methods in drug target and lead prediction. Oxford Academic.

- Quantitative Proteomics for Target Deconvolution and Selectivity Profiling. Evotec.

- Full article: Computational approaches for drug target identification in p

- New computational method for identifying drug targets - Research Highlights.

- Targeting disease: Computational approaches for drug target identific

- Proteomics for target deconvolution and selectivity profiling. Evotec.

- What are comput

- COMPUTATIONAL METHOD FOR DRUG TARGET SEARCH AND APPLICATION IN DRUG DISCOVERY. World Scientific Publishing.

- Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PMC - PubMed Central.

- From genes to cures: How genomic data guides drug target discovery. Sano Genetics.

- In-Silico Molecular Binding Prediction for Human Drug Targets Using Deep Neural Multi-Task Learning. MDPI.

- The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia.

- Video: Why use functional genomic screening for drug discovery?

- In Silico Target Prediction.

- Target Identification and Validation (Small Molecules). University College London.

- Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River.

- Drug Target Discovery. CD Genomics.

- Selective examples of successful target deconvolution by activity-based protein profiling.

- Proteomics (Target Deconvolution & Selectivity Profiling) Factsheet. Evotec.

- Systems genetics for drug target discovery. PMC - PubMed Central.

- Genomics-Driven Drug Discovery.

- Target Validation.

- Target Valid

- Molecular Target Valid

- The biological action of chlorophenols. PMC - NIH.

- Synthesis, Characterization and Biological Activities of N-(4-(3,4-Dichlorophenoxy)-phenyl)-4-alkoxybenzamide Derivatives.

- Chlorophenoxy herbicides – Knowledge and References. Taylor & Francis.

- Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. PMC - PubMed Central.

- (PDF) Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity.

- Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC - NIH.

- Polyisoprenylated benzophenones from Clusiaceae: potential drugs and lead compounds. PubMed.

- Chemical structures of the chlorophenoxy herbicides and their main...

- A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC - NIH.

- Chlorophenoxy Herbicides. EPA.

- CHLOROPHENOXY HERBICIDES (Group 2B).

- Phytochemicals and Therapeutic Targets: Their Interactions and Effects on Health. Frontiers.

- N-{4-[9-(4-{[2-(2-chlorophenoxy)propanoyl]amino}phenyl). ChemicalBook.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. DWnrzFlXZ5wyT_xc0qRE8=)

Sources

- 1. researchgate.net [researchgate.net]

- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 5. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. What are computational methods in drug discovery? [synapse.patsnap.com]

- 8. worldscientific.com [worldscientific.com]

- 9. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. Quantitative Proteomics for Target Deconvolution and Selectivity Profiling - Evotec [evotec.com]

- 15. evotec.com [evotec.com]

- 16. researchgate.net [researchgate.net]

- 17. Proteomics (Target Deconvolution & Selectivity Profiling) Fact Sheet - Evotec [evotec.com]

- 18. Why use functional genomic screening for drug discovery? [horizondiscovery.com]

- 19. Systems genetics for drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Genomics-Driven Drug Discovery [discoveryontarget.com]

- 21. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Target Validation for Cancer Therapy - Alfa Cytology [alfacytology.com]

- 23. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Polyisoprenylated benzophenones from Clusiaceae: potential drugs and lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

How to use ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate in cell culture

Application Note & Protocol

A Framework for the Cellular Characterization of Novel Phenoxy-Phenyl Acetamide Analogs: The Case of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Part 1: Scientific Introduction and Rationale

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by rigorous biological characterization. The compound in focus, ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate, possesses several structural motifs that suggest potential bioactivity. The diphenyl ether core is a privileged scaffold found in numerous bioactive compounds, while the chlorophenoxy group can significantly influence protein-ligand interactions. Furthermore, the ethyl ester moiety suggests a potential prodrug strategy, where intracellular esterases may cleave the ester to release a more active carboxylic acid metabolite.

Given the absence of established data, a systematic, multi-phase approach is required. This guide will lead the researcher through this process, ensuring that data generated is robust, reproducible, and provides a solid foundation for further investigation. The workflow is designed around three core stages:

-

Compound Preparation & Quality Control: Ensuring the compound is pure, stable, and correctly formulated for cellular delivery.

-

Determining the Biological Concentration Range: Identifying the concentration window between therapeutic effect and cytotoxicity.

-

Hypothesis-Driven Functional Screening: Probing for specific biological effects based on structural analogy and initial observations.

Part 2: Compound Management and Stock Solution Preparation

The accuracy of all subsequent experiments depends on the correct preparation and storage of the test compound. The primary goal is to create a high-concentration, stable stock solution in a solvent that is miscible with cell culture media and has minimal intrinsic bioactivity.

Recommended Solvent and Solubility Testing

Dimethyl sulfoxide (DMSO) is the recommended solvent for initial testing due to its broad solubilizing power and compatibility with most cell culture assays at low final concentrations (<0.5% v/v).

Protocol: Small-Scale Solubility Test

-

Weigh out approximately 1-2 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

-

Add a small, precise volume of 100% molecular biology-grade DMSO (e.g., 100 µL).

-

Vortex vigorously for 1-2 minutes at room temperature.

-

Visually inspect for undissolved particulate matter.

-

If dissolved, the compound is soluble at ≥10-20 mg/mL. This is a sufficient starting point for a high-concentration stock.

-

If not fully dissolved, warm the solution to 37°C for 5-10 minutes and vortex again. Some compounds require gentle heating to fully dissolve.

-

If particulates remain, the compound has lower solubility. Add more DMSO incrementally to determine the maximum soluble concentration.

Preparation of a Concentrated Stock Solution

Protocol: 10 mM Stock Solution Assume a molecular weight (MW) of 377.83 g/mol for C₂₀H₂₂ClNO₄.

-

Accurately weigh 3.78 mg of the compound.

-

Add 1.0 mL of 100% molecular biology-grade DMSO.

-

Vortex until the compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.

-

Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile, low-retention microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C, protected from light. A properly stored DMSO stock should be stable for at least 6-12 months.

Part 3: Phase 1 - Cytotoxicity and Dose-Response Assessment

Before investigating any specific functional effect, it is critical to determine the compound's impact on cell viability. This establishes a safe and effective concentration range for subsequent experiments. A dose-response curve will identify the concentration that inhibits 50% of cell viability (IC₅₀).

Experimental Workflow for Cytotoxicity

The following workflow outlines the process from cell seeding to data analysis.

Caption: Workflow for determining compound cytotoxicity.

Protocol: Cell Viability Assessment using Resazurin (AlamarBlue®)

This protocol uses the fluorescent indicator resazurin, which is reduced by metabolically active cells to the highly fluorescent resorufin.

Materials:

-

Cell line of interest (e.g., HeLa, A549, HepG2)

-

Complete culture medium

-

Sterile 96-well clear-bottom, black-walled plates (for fluorescence)

-

Compound stock solution (10 mM in DMSO)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Include wells for "vehicle control" (DMSO only) and "no-cell" blanks (medium only).

-

Incubate for 18-24 hours at 37°C, 5% CO₂.

-

-

Compound Dilution and Treatment:

-

Prepare serial dilutions of the compound in complete medium. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 dilutions.

-

Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (e.g., 0.1%).

-

Carefully remove the medium from the cells and add 100 µL of the medium containing the compound dilutions.

-

Return the plate to the incubator for the desired time point (e.g., 24, 48, or 72 hours).

-

-

Resazurin Assay:

-

After incubation, add 10 µL of resazurin solution to each well (final concentration ~0.015 mg/mL).

-

Incubate for 1-4 hours at 37°C, protected from light. Monitor color change.

-

Measure fluorescence on a plate reader with excitation at ~560 nm and emission at ~590 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the "no-cell" blank wells from all other wells.

-

Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

-

Plot % Viability against the log of the compound concentration.

-

Use a non-linear regression model (e.g., [log]inhibitor vs. normalized response - variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

-

Interpreting Results

The results will guide the selection of concentrations for functional assays. Concentrations well below the IC₅₀ (e.g., IC₁₀ or lower) should be used to minimize confounding effects from cytotoxicity.

| Parameter | Description | Example Value | Implication for Functional Assays |

| IC₅₀ | Concentration causing 50% reduction in cell viability. | 25 µM | The compound is moderately cytotoxic. |

| Maximum Non-Toxic Dose | Highest concentration with >90% cell viability. | 5 µM | Use concentrations ≤ 5 µM for initial functional screening. |

| Curve Shape | Steepness of the dose-response curve. | Steep | Suggests a specific cytotoxic mechanism. |

Part 4: Phase 2 - Hypothesis-Driven Functional Assays

Based on the compound's structure, several biological pathways could be affected. The diphenyl ether motif is present in inhibitors of tyrosine kinases and other signaling proteins. The anti-inflammatory drug Etofenamate also contains a related scaffold. Therefore, a logical next step is to investigate effects on a common cell signaling pathway and inflammatory response.

Hypothetical Signaling Pathway to Investigate

We will hypothesize that the compound modulates the MAP Kinase (MAPK) signaling pathway, a central regulator of cell proliferation, differentiation, and stress response.

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Protocol: Western Blot for Phospho-ERK (p-ERK)

This protocol determines if the compound inhibits ERK activation (phosphorylation) upon stimulation with a growth factor like EGF.

Procedure:

-

Cell Culture and Starvation:

-

Seed cells (e.g., A549) in a 6-well plate to reach 80-90% confluency.

-

When confluent, replace the complete medium with serum-free medium and incubate for 12-18 hours. This reduces basal signaling activity.

-

-

Pre-treatment with Compound:

-

Treat the starved cells with the compound at non-toxic concentrations (e.g., 1 µM, 5 µM) for 1-2 hours.

-

Include a "Vehicle Control" (DMSO only) and a "Stimulated Control" (DMSO only, will be stimulated).

-

-

Stimulation:

-

Add a potent stimulator of the pathway, such as Epidermal Growth Factor (EGF), to all wells except a "Non-Stimulated Control". A typical concentration is 100 ng/mL for 10 minutes.

-

-

Cell Lysis:

-

Immediately after stimulation, place the plate on ice and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification and Electrophoresis:

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody against Phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for Total-ERK or a housekeeping protein like GAPDH.

-

Expected Outcome: In the stimulated control, a strong band for p-ERK should be visible. If the compound is an inhibitor, the intensity of this band will be reduced in a dose-dependent manner.

Part 5: Self-Validating Systems and Controls

To ensure trustworthiness, every experiment must include a set of controls.

-

Vehicle Control: (e.g., 0.1% DMSO) Ensures that the solvent itself is not causing an effect. This is the baseline for normalization.

-

Positive Control: A known activator or inhibitor of the pathway (e.g., a known EGFR inhibitor like Gefitinib in the p-ERK assay). This validates that the assay is working correctly.

-

Negative/Unstimulated Control: Cells that are not treated with the stimulus (e.g., no EGF). This shows the basal level of pathway activation.

-

Assay-Specific Controls: For Western blots, a loading control (GAPDH, β-actin) is mandatory to confirm equal protein loading across lanes.

By including these controls, the researcher can confidently attribute any observed effects to the action of the compound itself.

References

-

DMSO in Cell Culture: Acceptable concentration of DMSO for in vitro studies with primary human cells. Title: Effects of dimethyl sulfoxide (DMSO) on cell growth and viability of human lymphocytes and cell lines. Source: Biological and Pharmaceutical Bulletin. URL: [Link]

-

Resazurin-Based Viability Assay: A widely used method for cell proliferation and cytotoxicity screening. Title: Resazurin-Based Assay for Cell Viability. Source: Current Protocols in Molecular Biology. URL: [Link]

-

Western Blotting Principles and Methods: A comprehensive guide to Western blotting techniques. Title: Western Blotting. Source: Nature Methods. URL: [Link]

Application Notes & Protocols: A Framework for In Vitro Assay Development Using Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Abstract

The characterization of novel chemical entities is a cornerstone of modern drug discovery. This document provides a comprehensive framework for the in vitro evaluation of investigational compounds, using Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate as an illustrative subject. As a derivative of glycine, this compound presents several avenues for investigation, yet its precise mechanism of action remains to be elucidated. Therefore, a systematic, multi-tiered approach is essential to uncover its biological activity, potency, and potential therapeutic applications. This guide is designed for researchers, scientists, and drug development professionals, offering a logical progression from broad cytotoxicological screening to more refined phenotypic and target-based assays. Each protocol is presented with the underlying scientific rationale to ensure that the experimental design is not only methodologically sound but also mechanistically insightful.

Introduction: The Challenge of a Novel Compound

Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate is a molecule with limited public domain information regarding its biological effects. Its structural similarity to glycine suggests potential interactions with the glycine neurotransmitter system, including glycine receptors (GlyRs) and transporters (GlyTs).[1][2] However, without empirical data, this remains a hypothesis. A prudent strategy, therefore, is to approach its characterization with an unbiased, systematic screening cascade.[3]

This guide advocates for a two-pronged approach:

-

Tier 1: Foundational Viability and Cytotoxicity Profiling: To determine the compound's intrinsic effect on cell health and establish a working concentration range for subsequent, more sensitive assays.[4]

-

Tier 2: Phenotypic and Mechanistic Investigation: To move beyond simple viability and explore the compound's functional effects in a target-agnostic manner, followed by more focused assays based on initial findings.[5][6]

This structured workflow ensures that resources are used efficiently and that the resulting data provides a clear, actionable path for further research.

Tier 1: Foundational Viability and Cytotoxicity Profiling

The initial step in characterizing any new compound is to assess its impact on cell viability.[7] These assays are crucial for identifying a therapeutic window and avoiding concentrations that induce non-specific toxicity in later, more complex functional assays.[8]

Rationale and Experimental Causality

We will employ two distinct, yet complementary, assays to measure cellular health: the MTT assay for metabolic activity and the LDH release assay for membrane integrity.[9][10]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the activity of mitochondrial dehydrogenases, which are active only in living cells.[11] A reduction in the conversion of MTT to formazan indicates a decrease in metabolic activity, which can be correlated with reduced cell viability or proliferation.[12]

-

Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[9] Measuring LDH activity in the supernatant provides a direct measure of cell death.[13]

By using both assays, we can begin to differentiate between cytostatic effects (a reduction in proliferation, detected by MTT) and cytotoxic effects (outright cell death, detected by LDH).

Experimental Workflow: Tier 1 Screening

The following diagram outlines the general workflow for the initial assessment of the compound.

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocol: MTT Assay

This protocol is adapted from established methodologies for assessing cell metabolic activity.[11][14]

Materials:

-

Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

-

Cell lines of interest (e.g., one cancerous line like HeLa and one non-cancerous line like HEK293)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom sterile plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[11]

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.[9]

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[14]

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[11]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis

The results of the cytotoxicity assays should be presented as dose-response curves, plotting the percentage of cell viability against the compound concentration. From these curves, the half-maximal inhibitory concentration (IC50) can be calculated using a four-parameter logistic model.[15][16] This value represents the concentration at which the compound inhibits 50% of the measured response.

Table 1: Hypothetical Cytotoxicity Data for Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

| Cell Line | Incubation Time (hours) | Assay Type | IC50 (µM) |

| HeLa | 48 | MTT | 25.8 |

| HeLa | 48 | LDH | > 100 |

| HEK293 | 48 | MTT | 85.3 |

| HEK293 | 48 | LDH | > 100 |

Note: The data in this table is hypothetical and for illustrative purposes only.

An IC50 value from the MTT assay significantly lower than that from the LDH assay might suggest the compound has cytostatic rather than cytotoxic effects at those concentrations.

Tier 2: Phenotypic and Mechanistic Investigation

Once a non-toxic concentration range is established, the next step is to investigate the compound's effect on cellular function. Phenotypic screening is a powerful, unbiased approach that does not require prior knowledge of a specific molecular target.[5][17]

Rationale for Phenotypic Screening

Phenotypic drug discovery (PDD) has led to a disproportionate number of first-in-class drugs because it assesses the effect of a compound in a complex biological system.[18] High-Content Screening (HCS), which combines automated microscopy with sophisticated image analysis, allows for the simultaneous measurement of multiple cellular parameters (e.g., cell morphology, organelle health, protein localization).[19][20] This creates a "phenotypic fingerprint" that can be used to classify compounds and infer their mechanism of action.[19]

Experimental Workflow: Phenotypic Screening

Caption: Workflow for a High-Content Phenotypic Screen.

Protocol Framework: High-Content Phenotypic Assay

Materials:

-

Optically clear 96- or 384-well plates

-

Test compound and a library of reference compounds with known mechanisms of action

-

Fluorescent dyes (e.g., Hoechst for nucleus, Phalloidin for actin cytoskeleton, MitoTracker for mitochondria)

-

Fixation and permeabilization reagents (e.g., paraformaldehyde, Triton X-100)

-

High-Content Imaging System and analysis software

Procedure:

-

Cell Treatment: Seed and treat cells with the test compound at several non-toxic concentrations as determined in Tier 1. Include vehicle controls and positive controls from the reference library.

-

Staining: After an appropriate incubation period, fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes targeting different subcellular compartments.[21]

-

Image Acquisition: Use an automated microscope to capture images from multiple channels for each well.

-

Image Analysis: Employ image analysis software to segment cells and extract quantitative data on a per-cell basis. This can include hundreds of features related to morphology, intensity, and texture.[20]

-

Data Interpretation: Compare the phenotypic profile of the test compound to the profiles of the reference compounds. A similar profile suggests a similar mechanism of action.

Mechanistic Deconvolution: A Hypothetical Case Study

Given that Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate is a glycine derivative, a plausible hypothesis is that it interacts with the glycinergic system.

Potential Signaling Pathway Involvement:

Caption: Potential mechanism via Glycine Transporter 1 inhibition.

If phenotypic screening results suggest a neuronal phenotype (e.g., changes in neurite outgrowth or synaptic protein expression), a follow-up target-based assay would be warranted. A radiolabeled glycine uptake assay could be used to determine if the compound inhibits glycine transporters, which are responsible for clearing glycine from the synapse.[1] This would provide direct evidence for the hypothesized mechanism of action.

Conclusion and Future Directions

The systematic in vitro evaluation of a novel compound like Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate is a multi-step process that requires careful planning and execution. By beginning with broad assessments of cytotoxicity and progressing to sophisticated, unbiased phenotypic screens, researchers can efficiently identify biological activity and formulate testable hypotheses about the mechanism of action. This structured approach, grounded in sound scientific principles, maximizes the potential for discovery and provides a solid foundation for subsequent lead optimization and preclinical development.

References

-

Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. PubMed Central. [Link]

-

Accelerating Drug Discovery with High Content Screening. Core Life Analytics. [Link]

-

Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

-

Phenotypic screening. Wikipedia. [Link]

-

Cell Based Assays in Drug Development: Comprehensive Overview. Biorad. [Link]

-

What Are the Types of Biochemical Assays Used in Drug Discovery? Patsnap Synapse. [Link]

-

Phenotypic Screening. Creative Biolabs. [Link]

-

The power of sophisticated phenotypic screening and modern mechanism-of-action methods. PMC - NIH. [Link]

-

High-content screening in drug discovery: A brief guide. Alithea Genomics. [Link]

-

Biochemical assays in drug discovery and development. Celtarys Research. [Link]

-

How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

-

How to Develop Effective in vitro Assays for Early Drug Discovery. Aurelia Bioscience. [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

-

Guidelines for accurate EC50/IC50 estimation. PubMed. [Link]

-

Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. SOT. [Link]

-

HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. PubMed Central. [Link]

-

Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Veranex. [Link]

-

How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. Paperless Lab Academy. [Link]

-

Target Based Screening. BIT 479/579 High-throughput Discovery. [Link]

-

Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD. [Link]

-

Interpretation of in vitro concentration‐response data for risk assessment and regulatory decision‐making: Report from the 2. Wiley Online Library. [Link]

-

(PDF) How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. ResearchGate. [Link]

-

(PDF) Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

-

Drug Discovery for Neglected Diseases: Molecular Target-Based and Phenotypic Approaches. NIH. [Link]

-

Viability assays – Knowledge and References. Taylor & Francis. [Link]

-

Target agnostic cellular screening in the era of chemically induced proximity. RSC Publishing. [Link]

-

Target agnostic cellular screening in the era of chemically induced proximity. PMC - NIH. [Link]

-

The Role of Cell Viability Studies in Modern Drug Development. G-Biosciences. [Link]

-

Finding new hits in neglected sidease projects: target or phenotypic based screening? Medicines for Malaria Venture. [Link]

-

Applicability of drug response metrics for cancer studies using biomaterials. The Royal Society Publishing. [Link]

-

Data Standardization for Results Management. Assay Guidance Manual - NCBI Bookshelf. [Link]

-

Glycine transporters. PMC. [Link]

-

Glycine receptors support excitatory neurotransmitter release in developing mouse visual cortex. PMC - PubMed Central. [Link]

-

High throughput techniques for discovering new glycine receptor modulators and their binding sites. Frontiers. [Link]

-

Glycine Transporters and Receptors as Targets for Analgesics. PMC - PubMed Central. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Glycine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 6. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Data Standardization for Results Management - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 18. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]

- 21. alitheagenomics.com [alitheagenomics.com]

Analytical methods for quantifying ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Application Note & Protocol: AN-2026-01

Topic: High-Fidelity Quantification of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate using Reverse-Phase HPLC-UV and LC-MS/MS

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate, a novel compound with potential applications in pharmaceutical development. Given the compound's structural features—a UV-absorbing aromatic system, moderate polarity, and susceptibility to ionization—two primary analytical methods are presented. The principal method is a robust, validated Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), suitable for routine quality control, purity assessment, and stability testing. A secondary, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is detailed for bioanalytical applications or trace-level quantification. The protocols herein are designed to be self-validating, grounded in established principles of analytical chemistry and regulatory standards.

Introduction: Rationale for Method Selection

The target analyte, Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate, possesses several key structural characteristics that inform the selection of an appropriate analytical methodology.

-

Chromophore: The presence of two phenyl rings, one of which is substituted with a chloro-group, provides a strong chromophore, making UV-Visible spectrophotometry a suitable detection method. A spectral scan is recommended, but an initial estimation suggests strong absorbance in the 220-280 nm range.

-

Polarity & Solubility: The molecule contains both hydrophobic (diphenyl ether, chlorophenyl) and polar (ester, amide) functional groups, rendering it moderately polar. This makes it an ideal candidate for Reverse-Phase HPLC, where a nonpolar stationary phase (like C18) and a polar mobile phase can be used to achieve effective separation.

-

Ionization Potential: The tertiary amide group can be protonated under acidic conditions, making the molecule suitable for analysis by Mass Spectrometry with an electrospray ionization (ESI) source, which is crucial for high-sensitivity and high-specificity applications.

Based on this analysis, an RP-HPLC-UV method is established as the primary workhorse for quantification due to its robustness, accessibility, and cost-effectiveness. For applications requiring lower detection limits, an LC-MS/MS method is provided as a complementary technique.

Primary Method: RP-HPLC with UV Detection

This method is designed for accurate and precise quantification of the analyte in bulk drug substance or formulated products.

Chromatographic System & Conditions

The selection of a C18 stationary phase provides a versatile hydrophobic interaction mechanism for retaining the analyte. The mobile phase, a gradient of acetonitrile in buffered water, allows for the elution of the analyte with a sharp, symmetrical peak shape while separating it from potential impurities. The buffer (phosphate buffer, pH 3.0) is critical for controlling the ionization state of any acidic or basic functional groups, thereby ensuring reproducible retention times.

| Parameter | Recommended Setting | Rationale |

| Instrument | Agilent 1260 Infinity II LC System or equivalent | Standard HPLC system with UV/DAD detector. |

| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm | High-purity silica C18 column provides excellent peak shape for diverse compounds. |

| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄ | Buffering ensures consistent retention time and peak symmetry. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Common organic modifier providing good elution strength for moderately polar compounds. |

| Gradient Program | 0-2 min: 40% B; 2-10 min: 40-80% B; 10-12 min: 80% B; 12.1-15 min: 40% B | Gradient elution ensures efficient separation from early and late-eluting impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |

| Column Temp. | 30 °C | Controlled temperature minimizes viscosity fluctuations and improves reproducibility. |

| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion from solvent effects. |

| Detector | Diode Array Detector (DAD) | Allows for spectral analysis to confirm peak purity and identity. |